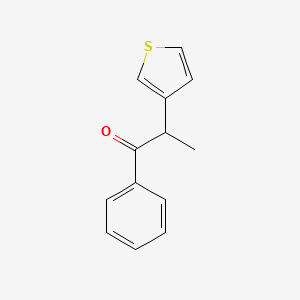
1-Phenyl-2-(thiophen-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(thiophen-3-yl)propan-1-one is an organic compound that features a phenyl group and a thiophene ring attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(thiophen-3-yl)propan-1-one typically involves the condensation of thiophene derivatives with phenylacetone. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with phenylacetone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of solid acid catalysts and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(thiophen-3-yl)propan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, influencing biological pathways and molecular interactions. Specific molecular targets may include enzymes and receptors involved in metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylacetone: Similar in structure but lacks the thiophene ring, making it less versatile in certain applications.
1-(Thiophen-3-yl)propan-1-one: Lacks the phenyl group, which may reduce its effectiveness in certain chemical reactions and applications.
Uniqueness: 1-Phenyl-2-(thiophen-3-yl)propan-1-one is unique due to the presence of both phenyl and thiophene rings, providing a combination of properties from both aromatic systems.
Eigenschaften
CAS-Nummer |
873335-99-0 |
|---|---|
Molekularformel |
C13H12OS |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
1-phenyl-2-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C13H12OS/c1-10(12-7-8-15-9-12)13(14)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
IAHNFQYFPIRIES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CSC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


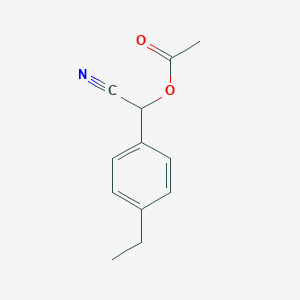
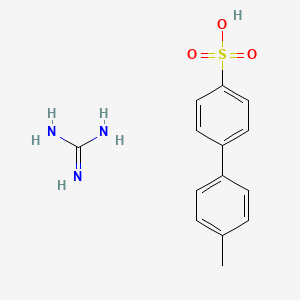
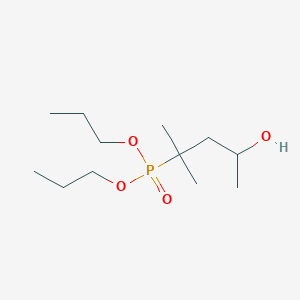
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
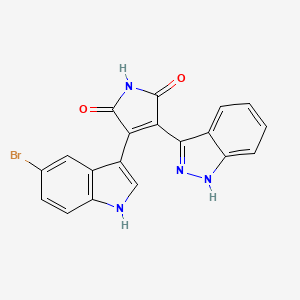
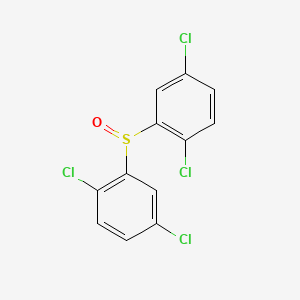
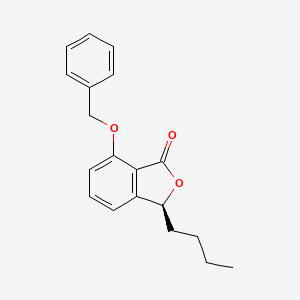
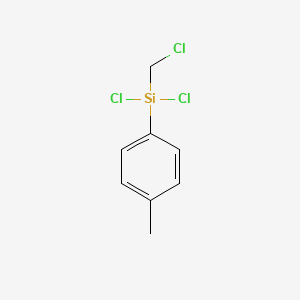
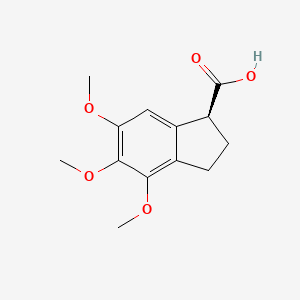
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)

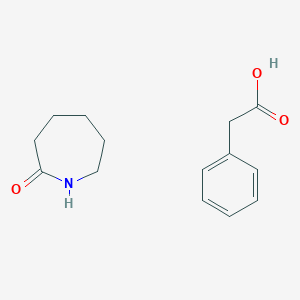
![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
